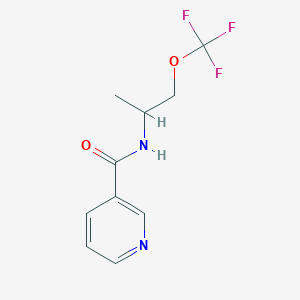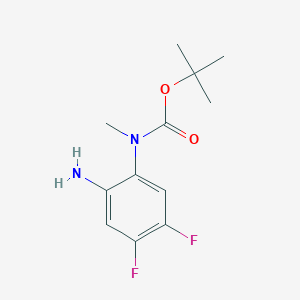
tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate: is a chemical compound with the molecular formula C12H16F2N2O2 It is a derivative of carbamate, featuring a tert-butyl group, two fluorine atoms, and an amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate typically involves the reaction of 1,2-diamino-4,5-difluorobenzene with di-tert-butyl dicarbonate in the presence of iodine as a catalyst. The reaction is carried out in absolute ethanol at low temperatures (0°C) and allowed to proceed overnight. The resulting product is purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate is used as a building block for synthesizing more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure makes it a valuable tool in medicinal chemistry for developing new drugs. It can be used to study the interactions of fluorinated compounds with biological targets and to design molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative without the fluorine and amino groups.
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: Similar structure but lacks the methyl group.
tert-Butyl (2-amino-4,5-difluorophenyl)(ethyl)carbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate is unique due to the presence of both fluorine atoms and an amino group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H16F2N2O2 |
|---|---|
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
tert-butyl N-(2-amino-4,5-difluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16(4)10-6-8(14)7(13)5-9(10)15/h5-6H,15H2,1-4H3 |
Clé InChI |
FRJCUFABYCRTHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


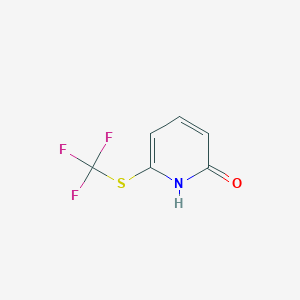
![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
![Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B15051923.png)
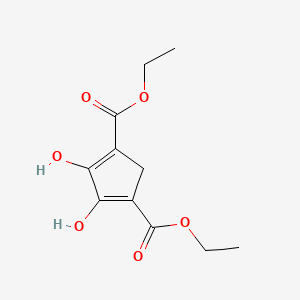
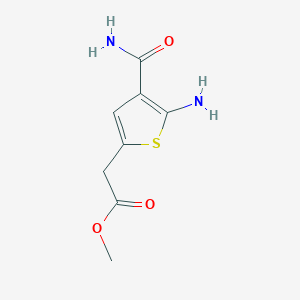
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)
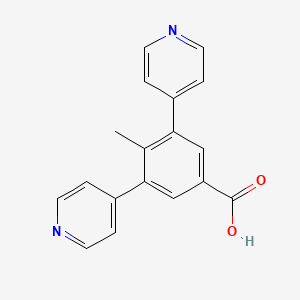
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
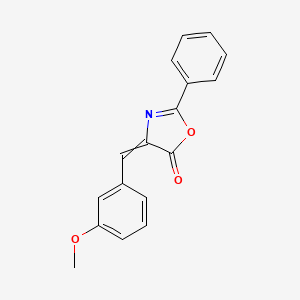
amine](/img/structure/B15051962.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051974.png)
